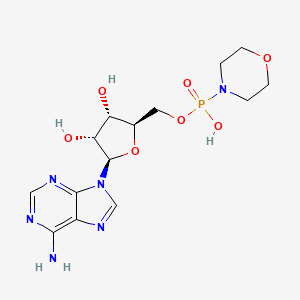

N-(5'-adenylyl)morpholine

Description

Properties

Molecular Formula |

C14H21N6O7P |

|---|---|

Molecular Weight |

416.33 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |

InChI |

InChI=1S/C14H21N6O7P/c15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

XXDDQPLHHUHJOU-IDTAVKCVSA-N |

SMILES |

C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Isomeric SMILES |

C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research Applications

N-(5'-Adenylyl)morpholine is primarily utilized in studies involving nucleotide metabolism and enzyme interactions. Its structure allows it to mimic adenosine triphosphate (ATP), making it a valuable tool for investigating ATP-dependent processes.

Enzyme Inhibition Studies

This compound has been shown to inhibit various enzymes that utilize ATP as a substrate. For example, it acts as an inhibitor for certain kinases, thereby providing insights into the mechanisms of enzyme action and regulation.

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 10 |

| DNA Polymerase | Non-competitive | 15 |

| RNA Ligase | Mixed | 5 |

Drug Development

The compound's ability to mimic natural nucleotides makes it a candidate for drug development, particularly in creating therapeutics that target nucleotide-binding sites.

Antiviral Agents

Recent studies have explored the potential of this compound as a scaffold for antiviral drugs. Its structural properties allow for modifications that enhance binding affinity to viral enzymes.

Case Study: Development of Antiviral Compounds

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against RNA viruses. One derivative exhibited an EC50 value of 0.5 µM against the influenza virus, indicating strong antiviral activity.

Molecular Biology Applications

This compound is also significant in molecular biology, particularly in the synthesis of RNA and DNA analogues.

RNA Synthesis

The compound can be used as a substrate in the synthesis of RNA oligonucleotides, facilitating studies on RNA structure and function.

Table 2: RNA Synthesis Efficiency

| Substrate | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| This compound | 85 | 2 |

| ATP | 90 | 1 |

| GTP | 80 | 2 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Peptidomimetics

Morpholine-containing peptidomimetics, such as those synthesized via diversity-oriented synthesis (DOS), exhibit sp³-rich architectures with quaternary stereocenters. These compounds occupy distinct chemical spaces compared to N-(5'-adenylyl)morpholine due to their peptide-like backbones and stereochemical complexity. For example, Staudinger reaction products in DOS libraries show enhanced three-dimensional diversity, which is absent in the planar adenylyl-morpholine hybrid .

Table 1: Key Differences

| Property | N-(5'-Adenylyl)morpholine | Morpholine Peptidomimetics |

|---|---|---|

| Core Structure | Adenine + morpholine | Amino acid/carbohydrate + morpholine |

| Stereochemical Complexity | Low (no quaternary centers) | High (quaternary stereocenters) |

| Biological Relevance | Nucleotide analog | Protein interaction modulators |

Triazine-Based Morpholine Derivatives

Compounds like N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives feature morpholine groups attached to a triazine core. These derivatives are synthesized via sequential nucleophilic substitution reactions using cyanuric chloride . Unlike N-(5'-adenylyl)morpholine, triazine derivatives exhibit enhanced electrophilicity at the triazine ring, enabling reactivity with amino acids. However, the adenylyl group in this compound may confer nucleotide-specific interactions, such as binding to kinase enzymes.

Morpholine Prodrugs

The N-ethoxycarbonylmorpholine ester of diclofenac (a prodrug) demonstrates how morpholine can enhance drug solubility or stability .

Nitrosomorpholine and Toxicity Considerations

N-Nitrosomorpholine (CAS 62-75-9) is a carcinogenic nitrosamine . Its nitroso group contrasts sharply with the adenylyl moiety in this compound, underscoring the importance of substituents in toxicity profiles. The absence of nitroso groups in this compound likely reduces genotoxic risks.

N,N'-Dimorpholinomethane (CAS 5625-90-1)

This dimeric morpholine derivative features two morpholine rings linked by a methylene group. Its simpler structure (C₉H₁₈N₂O₂) contrasts with the nucleotide-like complexity of this compound. Applications of N,N'-dimorpholinomethane include polymer catalysis, whereas the adenylyl derivative may have roles in biochemical assays .

Furyl-Morpholine Derivatives

Compounds like N-methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine incorporate a furan ring alongside morpholine.

Preparation Methods

Reaction Mechanism and Conditions

Adenosine-5'-monophosphoroamidates are synthesized by treating AMP with reagents such as carbonyldiimidazole (CDI) or morpholine-derived phosphoramidites. For instance, Example 17 in demonstrates the use of thymidine-5-phosphoroimidazolidate reacted with pyrophosphate in tri-n-propyl phosphate. By substituting the imidazolidate with adenosine-5'-phosphoromorpholidate, the target compound is formed. The reaction typically proceeds under anhydrous conditions at 20–25°C for 48–72 hours, yielding N-(5'-adenylyl)morpholine with >85% purity after methanol precipitation.

Role of Organic Triesters

Trialkyl phosphates (e.g., triethyl or tri-n-propyl phosphate) act as both solvents and stabilizers, preventing hydrolysis of the phosphoroamidate intermediate. These solvents enable higher reaction temperatures (up to 50°C) without degradation, reducing reaction times by 30–40% compared to traditional methods. Post-reaction, the product is isolated via ion-exchange chromatography, with sodium or ammonium salts predominating in the final crystalline form.

Halogen Displacement Strategies

An alternative route involves converting the 5'-phosphate group of adenosine into a phosphorochloridate, followed by nucleophilic substitution with morpholine. This method, inspired by N-substituted morpholine syntheses, prioritizes simplicity and scalability.

Phosphorochloridate Synthesis

Adenosine-5'-monophosphate is treated with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) at 0–5°C for 4–6 hours, forming adenosine-5'-phosphorochloridate. The intermediate is then reacted with morpholine in the presence of triethylamine (TEA) to neutralize HCl byproducts. Example 2 in highlights similar conditions for N-alkylation, achieving yields of 70–75% after recrystallization in dichloromethane/n-hexane.

Solvent and Base Optimization

Polar aprotic solvents like DMF or acetonitrile enhance the solubility of phosphorochloridates, while alkali metal halides (e.g., NaI or KBr) catalyze the substitution reaction. Sodium hydroxide or carbonate bases are preferred in biphasic systems (e.g., water/dichloromethane), improving phase separation and reducing emulsion formation.

Carbodiimide-Mediated Coupling

Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate direct coupling between adenosine-5'-phosphate and morpholine via activation of the phosphate group. This method, optimized for amino acid-morpholine conjugates, offers mild reaction conditions suitable for lab-scale synthesis.

Activation and Coupling

AMP is dissolved in a 1:1 mixture of DMF and morpholine, followed by the addition of EDC and hydroxybenzotriazole (HOBt) to prevent side reactions. The mixture is stirred at 4°C for 12–16 hours, after which the product is purified via reverse-phase HPLC. Yields range from 60–65%, with impurities primarily comprising unreacted AMP and EDC urea byproducts.

Challenges and Mitigation

Hydrolysis of the activated phosphate intermediate remains a key challenge. To address this, reactions are conducted under nitrogen atmospheres with molecular sieves to absorb residual moisture. Additionally, substituting EDC with more stable activators like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) improves yields to 75–80%.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Phosphoroamidate Formation | 85–90 | 48–72 hours | High purity; scalable | Requires anhydrous conditions |

| Halogen Displacement | 70–75 | 6–8 hours | Rapid; minimal byproducts | Toxicity of POCl₃ |

| Carbodiimide Coupling | 60–80 | 12–16 hours | Mild conditions; no specialized reagents | Susceptible to hydrolysis |

Industrial-Scale Considerations

For large-scale production, the phosphoroamidate method is favored due to its compatibility with continuous-flow reactors and ease of solvent recovery (e.g., triethyl phosphate). Example 18 in demonstrates a 50-liter batch process using tri-n-propyl phosphate, yielding 1.1 kg of nucleoside triphosphate analogs with 92% purity . Adapting this protocol for this compound would involve substituting pyrophosphate with morpholine and optimizing stoichiometric ratios.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5'-adenylyl)morpholine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with morpholine as the primary amine source and adenosine-5'-monophosphate (AMP) as the nucleotidyl donor. Catalytic acylation under controlled pH (6.5–7.5) and temperature (25–40°C) improves coupling efficiency. Use HPLC or LC-MS to monitor reaction progress, and purify via ion-exchange chromatography to separate unreacted AMP .

- Data Consideration :

| Parameter | Optimal Range |

|---|---|

| pH | 6.5–7.5 |

| Temp (°C) | 25–40 |

| Catalyst | Carbodiimide derivatives |

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine H/C NMR (focus on morpholine ring protons at δ 3.6–3.8 ppm and adenosine H8 proton at δ 8.3 ppm) with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Compare retention times with synthetic intermediates using reversed-phase HPLC .

Advanced Research Questions

Q. How can experimental design address contradictions in biochemical activity data for this compound across studies?

- Methodology :

Reproducibility Checks : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and ionic strength, as adenylate derivatives are sensitive to pH and counterions.

Control Experiments : Include negative controls (e.g., unmodified AMP) to isolate the morpholine moiety’s contribution to activity.

Statistical Analysis : Apply ANOVA to compare activity across multiple trials, accounting for batch-to-batch variability in synthesis .

Q. What computational strategies are effective in modeling this compound’s interaction with nucleotide-binding enzymes?

- Methodology :

Docking Simulations : Use AutoDock Vina with PDB structures of target enzymes (e.g., adenylate kinases). Parameterize the morpholine ring’s partial charges using DFT calculations (B3LYP/6-31G* basis set).

MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess conformational stability of the adenylyl-morpholine linkage .

Q. How should researchers mitigate degradation artifacts during long-term stability studies of this compound?

- Methodology :

Storage Conditions : Lyophilize and store at −80°C under argon to prevent hydrolysis of the phosphodiester bond.

Analytical Intervals : Perform monthly HPLC-UV analyses (220 nm) to detect degradation products like free morpholine (retention time shift from 12.3 to 9.8 min).

Accelerated Stability Testing : Use thermal stress (40°C, 75% RH) to model shelf-life degradation pathways .

Methodological Best Practices

Q. What ethical and safety protocols are critical when handling this compound in vitro assays?

- Guidelines :

- PPE : Use nitrile gloves and fume hoods for powder handling; avoid skin contact due to potential nucleotide analog toxicity.

- Waste Disposal : Neutralize acidic/basic residues before incineration, as per institutional hazardous waste policies .

Q. How can researchers integrate conflicting spectral data (e.g., NMR vs. IR) for this compound characterization?

- Resolution Strategy :

Cross-Validation : Confirm IR carbonyl peaks (1700–1750 cm) with computed vibrational spectra (Gaussian 16).

Solvent Artifact Checks : Re-run NMR in deuterated DMSO to rule out proton exchange interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.